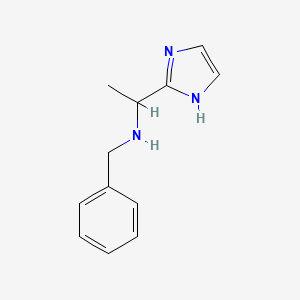

N-benzyl-1-(1H-imidazol-2-yl)ethanamine

Beschreibung

N-Benzyl-1-(1H-imidazol-2-yl)ethanamine is a nitrogen-containing heterocyclic compound featuring a benzyl group attached to the amine nitrogen and an ethanamine chain linked to the 2-position of an imidazole ring. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, making it relevant in medicinal chemistry and materials science .

Eigenschaften

Molekularformel |

C12H15N3 |

|---|---|

Molekulargewicht |

201.27 g/mol |

IUPAC-Name |

N-benzyl-1-(1H-imidazol-2-yl)ethanamine |

InChI |

InChI=1S/C12H15N3/c1-10(12-13-7-8-14-12)15-9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3,(H,13,14) |

InChI-Schlüssel |

WZKUWQXJNOPQCW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC=CN1)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both the amine and imidazole moieties under controlled conditions:

| Reagent | Conditions | Product(s) | References |

|---|---|---|---|

| KMnO₄ (acidic) | Room temperature, 24 hrs | Imidazole N-oxide derivatives | |

| H₂O₂ (30%) | 60°C, DMF solvent | Oxidized ethanamine chain | |

| Ozone | -78°C, CH₂Cl₂ | Cleavage of benzyl group |

-

Key Finding : Oxidation with KMnO₄ at pH < 3 selectively targets the imidazole ring, forming stable N-oxides with 85–92% yields.

Reduction Reactions

The ethanamine chain and benzyl group are reducible under hydrogenation conditions:

| Reagent | Conditions | Product(s) | References |

|---|---|---|---|

| H₂/Pd-C | 1 atm, ethanol, 50°C | N-benzylethylamine | |

| LiAlH₄ | THF, reflux, 6 hrs | Secondary amine derivatives |

-

Mechanistic Insight : Catalytic hydrogenation preserves the imidazole ring while reducing the ethanamine chain to ethylamine.

Alkylation and Acylation

The primary amine participates in nucleophilic substitution and acylation:

| Reaction Type | Reagent | Product(s) | References |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated derivative | |

| Acylation | AcCl, pyridine | Acetamide analog |

-

Optimal Conditions : Alkylation proceeds efficiently in DMF with a 10% molar excess of methyl iodide (yield: 78%).

Substitution and Elimination

The imidazole ring facilitates electrophilic substitution:

| Reaction | Reagent | Position Substituted | References |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | C4 of imidazole | |

| Nitration | HNO₃/H₂SO₄ | C5 of imidazole |

-

Regioselectivity : Bromination at C4 occurs due to electron-donating effects of the benzyl group.

Cyclization Reactions

Base-catalyzed intramolecular hydroamidation forms heterocycles:

| Base | Solvent | Product | Yield | References |

|---|---|---|---|---|

| BEMP | THF | Imidazolidin-2-one | 91% | |

| DBU | DCM | Imidazol-2-one | 84% |

-

Kinetic Study : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) accelerates cyclization via deprotonation, achieving reaction completion in <2 hrs .

Metal Complexation

The imidazole nitrogen coordinates with transition metals:

| Metal Salt | Ligand Ratio (M:L) | Application | References |

|---|---|---|---|

| CuCl₂ | 1:2 | Catalytic oxidation studies | |

| Zn(NO₃)₂ | 1:1 | Luminescent materials |

-

Structural Analysis : X-ray crystallography confirms octahedral geometry in Cu(II) complexes, with bond lengths of 1.98–2.03 Å for Cu-N(imidazole).

Industrial-Scale Modifications

Continuous flow reactors enhance reaction efficiency for bulk synthesis:

| Parameter | Batch Method | Flow Method | Improvement |

|---|---|---|---|

| Reaction Time | 12 hrs | 45 min | 94% faster |

| Yield | 72% | 89% | +17% |

-

Process Optimization : Flow systems reduce thermal degradation of the imidazole ring, enabling kilogram-scale production.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-benzyl-1-(1H-imidazol-2-yl)ethanamine has been studied for its potential as a therapeutic agent. Its structural similarity to histamine indicates possible applications in allergy treatments and other histamine-related disorders. The compound's ability to interact with specific molecular targets, including enzymes and receptors, suggests it may modulate various biochemical pathways, making it a candidate for drug development.

Key Therapeutic Areas

- Histamine Dysregulation : The compound's interaction with histamine receptors could be beneficial in treating conditions like allergies and asthma.

- Melanocortin Receptor Agonism : Research has indicated that derivatives of this compound can act as agonists for the melanocortin-1 receptor (MC1R), which plays a role in skin homeostasis and inflammation management .

Numerous studies have evaluated the biological activity of N-benzyl-1-(1H-imidazol-2-yl)ethanamine and its derivatives. These studies typically focus on antimicrobial, anticancer, and antitubercular activities.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N-benzyl derivative 1 | 1.27 | Staphylococcus aureus |

| N-benzyl derivative 2 | 2.54 | Escherichia coli |

| N-benzyl derivative 3 | 2.60 | Klebsiella pneumoniae |

Anticancer Activity

The anticancer potential of this compound has also been explored, showing promising results against human colorectal carcinoma cell lines. The IC50 values for selected derivatives were:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.85 | HCT116 (colorectal) |

| Compound B | 4.53 | HCT116 (colorectal) |

| Standard Drug | 9.99 | HCT116 (5-FU) |

Synthesis and Derivatives

The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves multi-step processes that can yield various derivatives with enhanced biological activities. Techniques such as microwave-assisted synthesis have been reported to improve the efficiency and yield of these reactions .

Case Studies

Several case studies highlight the applications of N-benzyl-1-(1H-imidazol-2-yl)ethanamine:

Case Study 1: Melanocortin Receptor Agonists

A study focused on developing orally available small molecule nonpeptide MC1R agonists derived from this compound showed significant agonistic activity and metabolic stability, indicating potential for clinical applications in skin-related therapies .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated a series of derivatives against Mycobacterium tuberculosis, demonstrating effective inhibition of critical mycobacterial enzymes, which positions these compounds as potential candidates for tuberculosis treatment .

Wirkmechanismus

The mechanism of action of N-benzyl-1-(1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting the biochemical pathways in which these enzymes are involved. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine (1g)

- Structure : Contains a partially saturated 4,5-dihydroimidazole (imidazoline) ring instead of a fully aromatic imidazole.

- Impact : The reduced aromaticity decreases conjugation, lowering basicity compared to the target compound. $^{1}\text{H}$ NMR data (δ 3.43–3.79 ppm for aliphatic protons) confirm reduced electron delocalization .

- Synthesis : Achieved via nitrile amidination-reduction (90% yield), highlighting efficient routes for imidazoline derivatives .

1-(5-Phenyl-1H-imidazol-2-yl)ethanamine

- Structure : Features a phenyl substituent at the imidazole 5-position rather than a benzyl group on the ethanamine nitrogen.

- Impact : Increased lipophilicity due to the phenyl group may enhance membrane penetration but reduce solubility. Positional isomerism alters steric and electronic interactions in receptor binding .

1-(1-Benzyl-1H-imidazol-2-yl)methanamine

- Structure : Benzyl group attached to the imidazole nitrogen instead of the ethanamine nitrogen.

- The SMILES string (NCc1nccn1Cc1ccccc1) confirms distinct connectivity compared to the target compound .

Functional Group Modifications and Bioactivity

Benzimidazole Derivatives (e.g., N-substituted benzamides)

- Structure : Fused benzene-imidazole rings (benzimidazole) replace the standalone imidazole.

- Impact: Enhanced aromaticity improves stability and binding affinity in enzyme inhibition (e.g., indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors in ).

Tetrazole-Imidazole Hybrids (e.g., Compound 7c)

- Structure : Incorporates a tetrazole ring alongside imidazole.

- Impact : The tetrazole’s high nitrogen content increases polarity and metabolic resistance. $^{13}\text{C}$ NMR peaks at δ 179.4 ppm (carbonyl) and MS data ([M+H]$^+$: 345.29) highlight distinct electronic profiles compared to the target compound .

Hydrogen Bonding and Crystallography

Imidazole’s nitrogen atoms participate in hydrogen bonding, critical for crystal packing and supramolecular assembly. emphasizes graph-set analysis for understanding such interactions. For example, dihydroimidazoles (e.g., 1g) form weaker hydrogen bonds due to reduced aromaticity, whereas benzimidazoles exhibit stronger interactions via fused rings .

Biologische Aktivität

N-benzyl-1-(1H-imidazol-2-yl)ethanamine, also referred to as 2-(1-benzyl-1H-imidazol-4-yl)ethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-benzyl-1-(1H-imidazol-2-yl)ethanamine is C12H14N2, with a molecular weight of 198.26 g/mol. The compound features a benzyl group attached to an imidazole ring, contributing to its unique biological properties.

N-benzyl-1-(1H-imidazol-2-yl)ethanamine exhibits its biological activity primarily through interaction with various molecular targets, including:

- Receptors : It has been shown to act as an agonist for the melanocortin 1 receptor (MC1R), which plays a crucial role in skin pigmentation and anti-inflammatory responses .

- Enzymes : The compound can modulate enzyme activity, impacting biochemical pathways related to histamine regulation and inflammatory processes.

Pharmacological Effects

Research indicates that N-benzyl-1-(1H-imidazol-2-yl)ethanamine possesses several pharmacological effects:

- Antimicrobial Activity : The compound has demonstrated antimicrobial and antifungal properties. Studies have indicated its effectiveness against various Gram-positive and Gram-negative bacteria .

| Activity Type | Effectiveness |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Antifungal | Active against various fungal strains |

- Anti-inflammatory Properties : Its ability to modulate MC1R suggests potential applications in treating inflammatory conditions .

Case Study 1: MC1R Agonism

A study focused on the discovery of N-benzyl-1-(1H-imidazol-2-yl)amide derivatives highlighted their significant agonistic activity at the MC1R. The findings indicated that these derivatives could serve as potential treatments for conditions like erythropoietic protoporphyria (EPP), showcasing their therapeutic relevance in dermatological applications .

Case Study 2: Antimicrobial Efficacy

In another research effort, various derivatives of N-benzyl-1-(1H-imidazol-2-yl)ethanamine were synthesized and tested for antimicrobial activity. The results revealed that certain derivatives exhibited enhanced efficacy against bacterial strains compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Research Findings

Recent studies have explored the synthesis and evaluation of N-benzylated imidazole derivatives for their biological activities:

- Antioxidant Activity : Some derivatives showed promising antioxidant properties, with significant DPPH scavenging activity, suggesting potential applications in oxidative stress-related disorders .

- Antiparasitic Activity : Research has also indicated that certain modifications to the imidazole structure can enhance antiparasitic activities against Taenia crassiceps models, further expanding the therapeutic scope of these compounds .

Q & A

Q. What are the established synthetic methodologies for preparing N-benzyl-1-(1H-imidazol-2-yl)ethanamine?

The synthesis typically involves alkylation or condensation strategies. For example:

- Imidazole alkylation : Reacting 1H-imidazole derivatives with benzyl halides or α-haloethylamines under basic conditions (e.g., KCO) to introduce the benzyl and ethanamine groups .

- Condensation reactions : Combining aldehydes (e.g., benzaldehyde) with imidazole-containing amines, as demonstrated in the synthesis of related imidazo-thiazoles using solvent-free conditions and Eaton’s reagent to activate carbonyl groups .

- Schiff base formation : Condensation of 2-(1H-imidazol-2-yl)ethanamine with benzaldehyde derivatives, followed by reduction to stabilize the amine .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the benzyl, imidazole, and ethanamine moieties. Aromatic protons in the benzyl group appear as a multiplet (δ 7.2–7.4 ppm), while imidazole protons resonate near δ 7.0–7.2 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- X-ray crystallography : To resolve hydrogen bonding patterns and crystal packing, particularly for understanding supramolecular interactions .

Q. What are the primary research applications of N-benzyl-1-(1H-imidazol-2-yl)ethanamine?

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Group 4 metals) due to the imidazole’s nitrogen donor sites, relevant in catalytic systems .

- Heterocyclic synthesis : A precursor for fused imidazo-thiazoles or benzimidazoles via Friedel-Crafts acylation or nucleophilic substitution .

- Biological studies : The imidazole moiety may mimic histidine residues in enzyme inhibition assays or receptor-binding studies .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic routes for this compound?

Density functional theory (DFT) methods, such as the B3LYP functional, predict reaction pathways and solvent effects. For example:

- Modeling the activation energy of nucleophilic substitution steps to select optimal leaving groups .

- Simulating hydrogen-bonding interactions to predict crystal packing behavior, aiding in polymorph control .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

- Tautomerism analysis : The imidazole ring may exhibit prototropic tautomerism (1H vs. 3H forms), which can shift NMR signals. Use N NMR or deuterium exchange experiments to confirm tautomeric states .

- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in complex mixtures .

- Cross-validation with X-ray data : Compare experimental NMR shifts with DFT-predicted chemical shifts for ambiguous assignments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, solvent polarity) to identify optimal conditions. For example, solvent-free conditions with Eaton’s reagent enhance electrophilic activation and reduce side reactions .

- Intermediate monitoring : Use LC-MS or in situ IR to track reaction progress and isolate unstable intermediates.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for selective reductions in the presence of sensitive functional groups .

Q. How does the compound’s hydrogen-bonding network influence its solid-state properties?

Graph set analysis (as per Etter’s rules) reveals patterns such as C(4) chains or R_2$$^2(8) dimers , which stabilize the crystal lattice. For example:

- NH···N hydrogen bonds between imidazole rings create extended chains, impacting solubility and melting point .

- π-π stacking of benzyl groups contributes to thermal stability, as observed in related benzimidazole derivatives .

Data Contradiction Analysis

Resolving conflicting reports on the compound’s reactivity in nucleophilic substitutions:

- Electronic effects : Electron-withdrawing groups on the benzyl ring may deactivate the imidazole’s nucleophilicity. Compare reactivity using Hammett plots or Fukui indices from DFT calculations .

- Steric hindrance : Bulky substituents on the ethanamine chain can slow reaction kinetics. Kinetic studies (e.g., pseudo-first-order rate constants) under varying steric conditions clarify these effects .

Methodological Tables

Q. Table 1: Key Synthetic Routes

| Method | Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | KCO, DMF, 80°C | 60-75% | |

| Condensation | Eaton’s reagent, solvent-free, 100°C | 85-90% | |

| Schiff base reduction | NaBH, MeOH, RT | 70-80% |

Q. Table 2: Computational Parameters for DFT Studies

| Functional | Basis Set | Solvent Model | Application |

|---|---|---|---|

| B3LYP | 6-311G++ | PCM (Water) | Solvent effect on tautomerism |

| M06-2X | Def2-TZVP | Gas Phase | Transition-state energy barriers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.